molecular formula C10H10O4 B12839890 3-Carboxy-4-hydroxyphenylacetone

3-Carboxy-4-hydroxyphenylacetone

Cat. No.: B12839890
M. Wt: 194.18 g/mol
InChI Key: PXSIJBKXPKQOJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Substituted Phenylacetones and their Chemical Significance

Substituted phenylacetones are a class of organic compounds characterized by a phenyl ring and an acetone (B3395972) functional group, with additional substituent groups on the phenyl ring. wikipedia.org This class of molecules serves as a versatile building block in organic synthesis. The phenylacetone (B166967) backbone is a common precursor in the synthesis of a wide array of more complex molecules, including various heterocyclic compounds. waseda.jp

The nature and position of the substituents on the phenyl ring dramatically influence the chemical reactivity and properties of the molecule. These modifications can alter the electron density of the aromatic ring, affecting its susceptibility to electrophilic or nucleophilic attack, and can introduce new reactive sites for further chemical transformations. nih.gov In recent years, innovative methods have been developed to transform aromatic ketones into other functional groups like esters, further broadening their applicability in synthesizing valuable aromatic compounds. waseda.jpazom.comchemrxiv.org Aromatic ketones are recognized as important structural motifs in many pharmaceutically active molecules and natural products. lidsen.com

Contextualization within Relevant Chemical Families and Structural Analogues

3-Carboxy-4-hydroxyphenylacetone is a member of several important chemical families. Its core structure is that of a phenylacetone , a ketone where one of the alpha-carbons is attached to a phenyl group. wikipedia.org The presence of a hydroxyl group (-OH) and a carboxyl group (-COOH) on the phenyl ring also classifies it as a phenolic acid and a carboxy-substituted aromatic ketone .

Its structural analogues are of considerable interest in various fields. A closely related compound is 4-hydroxyphenylacetone (B1242247) , which lacks the carboxyl group. 4-Hydroxyphenylacetone is a known metabolite of amphetamine in humans and has been studied for its own biological activities, including its role in melanin (B1238610) biosynthesis and its antimicrobial properties. wikipedia.orgbiosynth.com

Another important structural analogue is homovanillic acid (HVA) , a major metabolite of the neurotransmitter dopamine (B1211576). azom.com While HVA has a carboxymethyl group attached to the 4-hydroxy-3-methoxyphenyl group, the structural similarity in terms of a substituted phenyl ring with an acetic acid side chain provides a basis for comparative study. The metabolism of related phenylpropanoids is a well-established field of research, providing a framework for understanding the potential biochemical pathways involving 3-Carboxy-4-hydroxyphenylacetone. nih.govpurdue.edufrontiersin.orgfrontiersin.orgresearchgate.net

The compound also shares structural features with intermediates in the tyrosine metabolism pathway, such as homogentisic acid . Homogentisate 1,2-dioxygenase, the enzyme responsible for the metabolism of homogentisic acid, has a high specificity for its substrate, highlighting the importance of specific substitution patterns for biological activity. ontosight.ainih.govpnas.orgwikipedia.org

Historical Perspective of Related Chemical Entity Investigations (if applicable)

While direct historical research on 3-Carboxy-4-hydroxyphenylacetone is not extensively documented, the history of its parent compound, phenylacetone, is more established. Phenylacetone has been a compound of interest for many decades, primarily due to its role as a precursor in the synthesis of various chemical entities. wikipedia.org The synthesis of phenylacetone itself can be achieved through various methods, including the Friedel-Crafts acylation of benzene (B151609) with chloroacetone. wikipedia.org

The study of phenylpropanoid metabolism in plants, which produces a vast array of phenolic compounds, has a long history and provides context for the natural occurrence of structurally related molecules. The phenylpropanoid pathway is a cornerstone of plant biochemistry, leading to essential compounds like lignin (B12514952) and flavonoids. nih.govpurdue.edufrontiersin.orgfrontiersin.orgresearchgate.net The emergence of this pathway was a crucial adaptation for plants colonizing land. nih.gov

Investigations into the metabolism of neurotransmitters and related compounds in humans have also indirectly shed light on the potential significance of molecules like 3-Carboxy-4-hydroxyphenylacetone. The study of dopamine metabolism and its byproducts, such as homovanillic acid, has been ongoing for many years in the fields of neuroscience and psychiatry. azom.com

Current Gaps in Fundamental Understanding of 3-Carboxy-4-hydroxyphenylacetone

Despite its interesting structural features and its relation to well-studied chemical families, there is a significant gap in the fundamental understanding of 3-Carboxy-4-hydroxyphenylacetone itself. A comprehensive search of scientific literature reveals a scarcity of dedicated research on this specific compound.

Key areas where knowledge is lacking include:

Detailed Synthesis and Characterization: While general methods for the synthesis of substituted phenylacetones exist, specific, optimized, and well-documented synthetic routes for 3-Carboxy-4-hydroxyphenylacetone are not readily available in peer-reviewed literature. Comprehensive spectral data (NMR, IR, MS) and crystallographic analysis are also not widely published.

Chemical Reactivity and Properties: The specific chemical reactivity of 3-Carboxy-4-hydroxyphenylacetone, including its pKa values, redox potential, and participation in various organic reactions, remains largely unexplored.

Biological Activity and Metabolism: There are no direct studies on the biological effects or metabolic fate of 3-Carboxy-4-hydroxyphenylacetone in any organism. Its potential role as a metabolite of other compounds or as a bioactive molecule in its own right is purely speculative at this point.

Applications: Consequently, there are no established applications for this compound in any field of science or industry.

The lack of research on 3-Carboxy-4-hydroxyphenylacetone presents an opportunity for future investigation. Its unique combination of functional groups suggests that it could possess interesting chemical and biological properties worthy of exploration.

Interactive Data Table: Properties of 3-Carboxy-4-hydroxyphenylacetone

PropertyValueSource
CAS Number 319914-21-1 Current time information in Bangalore, IN.
Molecular Formula C10H10O4 Current time information in Bangalore, IN.
Molecular Weight 194.18 g/mol Current time information in Bangalore, IN.
SMILES Code CC(CC1=CC=C(O)C(C(O)=O)=C1)=O Current time information in Bangalore, IN.

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

2-hydroxy-5-(2-oxopropyl)benzoic acid

InChI

InChI=1S/C10H10O4/c1-6(11)4-7-2-3-9(12)8(5-7)10(13)14/h2-3,5,12H,4H2,1H3,(H,13,14)

InChI Key

PXSIJBKXPKQOJH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)O)C(=O)O

Origin of Product

United States

Biosynthetic Pathways and Metabolic Transformations Non Human Systems

Elucidation of Proposed Biosynthetic Routes in Biological Systems

The biosynthesis of 3-Carboxy-4-hydroxyphenylacetone is likely to occur via the modification of a pre-existing phenylpropanoid or a related aromatic precursor. A key proposed step is the enzymatic carboxylation of a simpler phenylacetone (B166967) derivative.

The most probable immediate precursor to 3-Carboxy-4-hydroxyphenylacetone is 4-hydroxyphenylacetone (B1242247) . This precursor could undergo a carboxylation reaction to yield the final product. The biosynthesis of 4-hydroxyphenylacetone itself can be traced back to the metabolism of aromatic amino acids like tyrosine.

Proposed Precursors and Intermediates in 3-Carboxy-4-hydroxyphenylacetone Biosynthesis
Precursor/Intermediate
Tyrosine
4-Hydroxyphenylpyruvic acid
4-Hydroxyphenylacetaldehyde
4-Hydroxyphenylacetone
Final Product
3-Carboxy-4-hydroxyphenylacetone

The pivotal step in the proposed biosynthesis is the carboxylation of the aromatic ring of 4-hydroxyphenylacetone. This type of reaction, while not common, is known to be catalyzed by certain microbial enzymes. Phenolic acid decarboxylases, which can also run in the reverse carboxylating direction, or specific phenol (B47542) carboxylases could potentially catalyze this transformation. nih.govacs.orgresearchgate.net For instance, enzymes similar to 2,3-dihydroxybenzoic acid (de)carboxylase from Aspergillus oryzae have been shown to catalyze the ortho-carboxylation of phenolic compounds. nih.gov

Proposed Enzymatic Steps in 3-Carboxy-4-hydroxyphenylacetone Biosynthesis
Reaction
Carboxylation of 4-hydroxyphenylacetone
Enzyme Class (Proposed)
Phenol carboxylase / Hydroxybenzoic acid (de)carboxylase
Potential Enzyme Source (Example)
Aspergillus oryzae (for similar reactions)

The genetic basis for the biosynthesis of 3-Carboxy-4-hydroxyphenylacetone has not been elucidated. Identifying the specific genes would require the isolation and characterization of the enzyme responsible for the carboxylation of 4-hydroxyphenylacetone and subsequent sequencing of the encoding gene.

Catabolic and Degradative Pathways in Microorganisms or Plants

Microorganisms, particularly bacteria from the genus Rhodococcus, are well-known for their versatile catabolic capabilities, especially in degrading aromatic compounds. jmb.or.krjmb.or.krelsevierpure.comoup.com The degradation of 3-Carboxy-4-hydroxyphenylacetone is likely to follow a pathway analogous to that of other substituted acetophenones, such as acetovanillone (B370764). nih.govresearchgate.netpnas.orgubc.canih.gov

The proposed microbial degradation of 3-Carboxy-4-hydroxyphenylacetone likely initiates with the modification and removal of the acetone (B3395972) side chain, followed by the cleavage of the aromatic ring. A key strategy employed by bacteria like Rhodococcus rhodochrous for the catabolism of similar compounds, such as 4-hydroxyacetophenone and acetovanillone, involves phosphorylation followed by carboxylation. nih.govresearchgate.netpnas.org However, since 3-Carboxy-4-hydroxyphenylacetone already possesses a carboxyl group, the initial steps might focus on the degradation of the propanone side chain.

A plausible pathway could involve an initial phosphorylation of the hydroxyl group, followed by a Baeyer-Villiger oxidation of the ketone to form an ester. Subsequent hydrolysis would yield two smaller carboxylic acids, which can then enter central metabolic pathways.

The enzymatic breakdown of 3-Carboxy-4-hydroxyphenylacetone would involve a series of specialized enzymes. Drawing parallels from the degradation of acetovanillone by Rhodococcus rhodochrous GD02, a kinase would likely catalyze the initial phosphorylation. nih.govresearchgate.netpnas.orgubc.ca Following this, a Baeyer-Villiger monooxygenase could insert an oxygen atom adjacent to the carbonyl group. Finally, an esterase would hydrolyze the resulting ester linkage.

Proposed Enzymatic Steps in the Degradation of 3-Carboxy-4-hydroxyphenylacetone
Reaction
Phosphorylation of the hydroxyl group
Baeyer-Villiger oxidation of the ketone
Hydrolysis of the resulting ester
Ring cleavage of the aromatic di-acid
Enzyme Class (Proposed)
Kinase
Baeyer-Villiger Monooxygenase
Esterase/Hydrolase
Dioxygenase
Potential Enzyme Source (Example)
Rhodococcus rhodochrous
Thermobifida fusca (Phenylacetone monooxygenase)
Various bacteria and fungi
Various bacteria and fungi

Role in Biogeochemical Cycles

Currently, there is no scientific evidence to suggest a role for 3-Carboxy-4-hydroxyphenylacetone in large-scale biogeochemical cycles, such as the carbon or nitrogen cycles. Its natural occurrence has not been widely reported, and therefore, its contribution to major elemental cycling is considered undocumented and likely negligible based on available information.

Advanced Analytical Methodologies for Research Characterization

Chromatographic Separation Techniques for Purity and Isolation

Chromatographic methods are indispensable for the separation and purification of 3-Carboxy-4-hydroxyphenylacetone from reaction mixtures or natural extracts, as well as for the precise determination of its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile, polar compounds like 3-Carboxy-4-hydroxyphenylacetone. The development of a robust HPLC method is critical for achieving accurate quantification and effective isolation.

Method Parameters:

A typical reversed-phase HPLC (RP-HPLC) method is suitable for the analysis of phenolic compounds. The separation is generally achieved on a C18 column, which provides excellent resolution for moderately polar analytes. A gradient elution is often employed to ensure the efficient separation of the target compound from impurities with varying polarities. The mobile phase usually consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous solution of a weak acid, like acetic or formic acid, to suppress the ionization of the carboxylic acid and phenolic hydroxyl groups, thereby improving peak shape and retention.

Illustrative HPLC Method Parameters:

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Column Temperature 30 °C

This table represents a typical starting point for method development and may require optimization for specific sample matrices.

Research Findings:

In the analysis of similar phenolic acids, RP-HPLC methods have demonstrated high precision and accuracy. The retention time of 3-Carboxy-4-hydroxyphenylacetone would be influenced by the exact mobile phase composition and gradient profile. The use of a diode-array detector (DAD) allows for the simultaneous monitoring of absorbance at multiple wavelengths, aiding in peak identification and purity assessment by comparing the UV spectrum of the analyte peak with that of a reference standard.

Due to its low volatility, 3-Carboxy-4-hydroxyphenylacetone is not directly amenable to Gas Chromatography (GC) analysis. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound.

Derivatization:

Silylation is a common and effective derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl and carboxyl groups. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the acidic protons with trimethylsilyl (B98337) (TMS) groups. This process significantly increases the volatility of the analyte, making it suitable for GC-MS analysis.

Illustrative GC-MS Parameters for a TMS-Derivative:

ParameterValue
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-650

This table provides a general set of conditions that would likely be suitable for the analysis of the silylated derivative of 3-Carboxy-4-hydroxyphenylacetone.

Research Findings:

The mass spectrum of the derivatized compound would be expected to show a molecular ion peak corresponding to the tris-TMS derivative, along with characteristic fragmentation patterns. These patterns would include losses of methyl groups (M-15) and the TMS group itself, providing structural confirmation. GC-MS offers high sensitivity and selectivity, making it a powerful tool for the identification and quantification of 3-Carboxy-4-hydroxyphenylacetone in complex matrices after appropriate derivatization.

Spectroscopic Techniques for Structural Elucidation (beyond basic identification)

Spectroscopic techniques are fundamental for the unambiguous structural elucidation of 3-Carboxy-4-hydroxyphenylacetone, providing detailed information about its molecular framework, functional groups, and electronic properties.

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of each nucleus, while advanced 2D NMR techniques can reveal through-bond and through-space connectivities, aiding in conformational analysis.

¹H and ¹³C NMR Spectral Data (Predicted):

Due to the lack of specific experimental data for 3-Carboxy-4-hydroxyphenylacetone, the following table presents predicted chemical shifts based on the analysis of structurally similar compounds.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C=O (Ketone)-~205
CH₂ (Methylene)~3.8~45
CH₃ (Methyl)~2.2~30
C-1 (Aromatic)-~128
C-2 (Aromatic)~7.8 (d)~132
C-3 (Aromatic)-~125
C-4 (Aromatic)-~158
C-5 (Aromatic)~7.0 (d)~116
C-6 (Aromatic)~7.7 (dd)~130
COOH (Carboxyl)~12.5 (s, broad)~172
OH (Phenolic)~10.0 (s, broad)-

These are estimated values and the actual experimental values may vary depending on the solvent and other experimental conditions. d = doublet, dd = doublet of doublets, s = singlet.

Advanced NMR Techniques:

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These 2D NMR experiments can be used to probe the spatial proximity of protons. For 3-Carboxy-4-hydroxyphenylacetone, NOE correlations could help determine the preferred conformation of the acetone (B3395972) side chain relative to the phenyl ring and the carboxylic acid group.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule.

Characteristic Vibrational Frequencies:

Functional GroupIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Vibrational Mode
O-H (Phenol)3400-3200 (broad)~3060Stretching
O-H (Carboxylic Acid)3300-2500 (very broad)-Stretching
C-H (Aromatic)3100-30003100-3000Stretching
C-H (Aliphatic)3000-28503000-2850Stretching
C=O (Ketone)~1710~1710Stretching
C=O (Carboxylic Acid)~1680~1680Stretching
C=C (Aromatic)1600, 1500, 14501600, 1500Ring Stretching
C-O (Phenol/Carboxylic Acid)1300-1200-Stretching

The exact positions of the peaks can be influenced by hydrogen bonding and the physical state of the sample.

Research Findings:

The IR spectrum is expected to be dominated by a very broad O-H stretching band from the carboxylic acid dimer, as well as a strong carbonyl absorption. The Raman spectrum would be particularly useful for observing the symmetric vibrations of the aromatic ring, which are often weak in the IR. The complementary nature of IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems.

Expected Electronic Transitions:

The UV-Vis spectrum of 3-Carboxy-4-hydroxyphenylacetone is expected to show absorptions arising from π→π* and n→π* electronic transitions associated with the aromatic ring and the carbonyl group.

Transition TypeChromophoreExpected λmax (nm)Molar Absorptivity (ε)
π → πPhenyl Ring~220-250High
π → πPhenyl Ring~270-290Moderate
n → π*Carbonyl Group~300-330Low

The position and intensity of these bands can be affected by the solvent polarity and pH.

Research Findings:

The presence of the hydroxyl and carboxyl groups on the phenyl ring can cause a bathochromic (red) shift in the π→π* transitions compared to unsubstituted benzene (B151609). The n→π* transition of the ketone is typically weak and may appear as a shoulder on the more intense π→π* bands. Changes in the UV-Vis spectrum with varying pH can be used to determine the pKa values of the phenolic and carboxylic acid groups.

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural analysis of organic molecules such as 3-Carboxy-4-hydroxyphenylacetone. This technique provides the high-resolution mass-to-charge ratio of the parent ion, allowing for the determination of its exact mass. This precise mass measurement is critical for calculating the elemental composition of the molecule, which serves as a primary confirmation of its chemical formula.

In a hypothetical analysis of 3-Carboxy-4-hydroxyphenylacetone, the compound would be introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI) to minimize fragmentation of the parent molecule. The resulting high-resolution mass spectrum would be expected to show a prominent peak corresponding to the protonated or deprotonated molecular ion.

Furthermore, tandem mass spectrometry (MS/MS) experiments would be conducted to induce fragmentation of the isolated parent ion. The resulting fragmentation pattern is unique to the molecule's structure and provides invaluable information about its connectivity and functional groups. By analyzing the masses of the fragment ions, researchers can piece together the structural puzzle of the molecule. For 3-Carboxy-4-hydroxyphenylacetone, characteristic fragmentation pathways would likely involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂), as well as cleavages at the bonds adjacent to the carbonyl and carboxyl groups.

Hypothetical High-Resolution Mass Spectrometry Data for 3-Carboxy-4-hydroxyphenylacetone:

Parameter Expected Value
Chemical Formula C₁₀H₁₀O₅
Exact Mass 210.0528
Ionization Mode ESI-Negative
Observed m/z [M-H]⁻ 209.0455

Hypothetical Fragmentation Pattern Data (MS/MS):

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss
209.0455165.0557CO₂ (from carboxyl group)
209.0455191.0349H₂O (from hydroxyl group)
165.0557123.0441CH₂CO (from acetone side chain)

X-ray Crystallography for Solid-State Structure Determination

Should 3-Carboxy-4-hydroxyphenylacetone be available in a crystalline form, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This powerful analytical technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The arrangement and intensity of the diffracted beams are directly related to the electron density distribution within the crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles.

The successful application of X-ray crystallography is contingent upon the ability to grow high-quality single crystals of 3-Carboxy-4-hydroxyphenylacetone, which can be a challenging and time-consuming process. Various crystallization techniques, such as slow evaporation, vapor diffusion, and cooling crystallization, would be explored using a range of solvents to obtain crystals suitable for analysis.

Once a suitable crystal is obtained and analyzed, the resulting crystallographic data would provide an unambiguous confirmation of the compound's constitution and stereochemistry. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the crystal lattice. This detailed structural insight is invaluable for structure-activity relationship studies and for understanding the physicochemical properties of the compound.

Chemical Reactivity and Reaction Mechanisms

Acid-Base Properties and Protonation Equilibria

3-Carboxy-4-hydroxyphenylacetone possesses three acidic protons: one on the carboxylic acid group, one on the phenolic hydroxyl group, and the α-hydrogens of the ketone. The acidity of these protons dictates the molecule's charge state and reactivity under different pH conditions.

The carboxylic acid is the most acidic functional group, readily donating its proton to form a carboxylate anion. The phenolic hydroxyl group is significantly less acidic than the carboxylic acid but more acidic than a typical alcohol due to the resonance stabilization of the resulting phenoxide ion. The α-hydrogens are the least acidic, though their acidity is enhanced by the electron-withdrawing effect of the adjacent carbonyl group, enabling the formation of a carbanion (enolate) in the presence of a suitable base.

The pKa values for these functional groups can be estimated based on related structures. For instance, 3-chloro-4-hydroxyphenylacetic acid, which shares the same substitution pattern on the benzene (B151609) ring, has a pKa of 3.06 for its carboxylic acid group. nih.gov The pKa of the phenolic proton is expected to be in the typical range for phenols, around 10, while the pKa of the α-hydrogen is generally in the range of 19-20 for ketones.

The protonation equilibria can be summarized as follows: At very low pH, the molecule is fully protonated. As the pH increases, the carboxylic acid is the first to deprotonate, followed by the phenolic hydroxyl group at higher pH. The deprotonation of the α-carbon to form the enolate generally requires a strong base.

Table 1: Estimated pKa Values for Acidic Protons in 3-Carboxy-4-hydroxyphenylacetone

Functional Group Estimated pKa Predominant Species at pH 7
Carboxylic Acid (-COOH) ~3-4 Carboxylate (-COO⁻)
Phenolic Hydroxyl (-OH) ~9-10 Hydroxyl (-OH)

Data is estimated based on values for structurally similar compounds.

Nucleophilic and Electrophilic Reactivity Studies

The reactivity of 3-Carboxy-4-hydroxyphenylacetone is characterized by several nucleophilic and electrophilic centers.

Nucleophilic Reactivity: The primary nucleophilic character arises from the enolate form of the molecule, which is generated by the deprotonation of the α-carbon. This enolate is a powerful nucleophile, with the negative charge delocalized between the α-carbon and the carbonyl oxygen. It can react with various electrophiles at the α-carbon, a fundamental reaction in the formation of new carbon-carbon bonds. chemicalbook.commasterorganicchemistry.com Such reactions include Aldol-type condensations and Mannich reactions. rhhz.net The phenoxide ion, formed upon deprotonation of the hydroxyl group, is also nucleophilic and can participate in reactions such as ether synthesis.

Electrophilic Reactivity: The molecule presents two main electrophilic sites:

Carbonyl Carbon: The carbon atom of the ketone group is electrophilic due to the polarization of the carbon-oxygen double bond. It is susceptible to attack by a wide range of nucleophiles. chemicalbook.com This reactivity is exploited in enzymatic reactions, such as the Pictet-Spengler reaction catalyzed by Norcoclaurine Synthase (NCS), where ketones like 4-hydroxyphenylacetone (B1242247) can act as substrates, condensing with amines like dopamine (B1211576). nih.govucl.ac.uk Although ketones are generally less reactive than aldehydes, engineered enzymes have shown activity with ketone substrates. nih.gov

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The hydroxyl group is a strong activating group and an ortho-, para-director, while the carboxylic acid (or carboxylate) is a deactivating meta-director, and the acetonyl group is a weakly deactivating ortho-, para-director. The powerful activating effect of the hydroxyl group dominates, directing incoming electrophiles primarily to the positions ortho and para to it. Since the para position is blocked, substitution is expected at the positions ortho to the hydroxyl group. For example, the bromination of p-hydroxyphenylacetone with hydrobromic acid and hydrogen peroxide yields 3-bromo-4-hydroxyphenylacetone, demonstrating electrophilic attack at the position ortho to the hydroxyl group. google.com

Keto-Enol Tautomerism and its Influence on Reactivity

Like other carbonyl compounds with α-hydrogens, 3-Carboxy-4-hydroxyphenylacetone exists in equilibrium between its keto and enol tautomers. libretexts.org Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. masterorganicchemistry.com

The interconversion can be catalyzed by either acid or base. libretexts.org

Acid-catalyzed mechanism: Involves protonation of the carbonyl oxygen, followed by deprotonation of the α-carbon.

Base-catalyzed mechanism: Involves deprotonation of the α-carbon to form an enolate ion, which is then protonated on the oxygen atom. libretexts.org

For most simple ketones, the equilibrium heavily favors the keto form due to the greater strength of the C=O double bond compared to the C=C double bond. masterorganicchemistry.com However, the enol form, even at low concentrations, is crucial as it is the key intermediate for reactivity at the α-carbon, including racemization, halogenation, and aldol (B89426) reactions. masterorganicchemistry.com Factors such as solvent polarity and the potential for intramolecular hydrogen bonding can influence the equilibrium position. chemrxiv.org In 3-Carboxy-4-hydroxyphenylacetone, the keto tautomer is expected to be the overwhelmingly predominant species in solution. The presence of the enol form, however, allows the α-carbon to act as a nucleophile in various synthetic transformations.

Figure 1: Keto-Enol Tautomerism of 3-Carboxy-4-hydroxyphenylacetone

Oxidative and Reductive Transformations

Oxidative Transformations: The structure of 3-Carboxy-4-hydroxyphenylacetone is susceptible to several oxidative reactions.

Phenol (B47542) Oxidation: The phenolic hydroxyl group makes the aromatic ring electron-rich and susceptible to oxidation, which can lead to the formation of quinone-type structures or polymeric materials, especially in the presence of strong oxidizing agents or certain enzymes.

Side-Chain Oxidation: The ketone can undergo Baeyer-Villiger oxidation, where treatment with a peroxy acid would convert the ketone into an ester. rhhz.net

Oxidative Cleavage: Strong oxidizing conditions, such as with oxone, can lead to the oxidative cleavage of the side chain. sciencemadness.org The synthesis of phenylacetones can also be achieved through the palladium-catalyzed oxidation of 3-phenylpropylene derivatives, indicating a transformation that forms the ketone group. google.comgoogle.com

Reductive Transformations: The carbonyl and carboxyl groups can be targeted by various reducing agents.

Ketone Reduction: The ketone group can be readily reduced to a secondary alcohol using hydride reagents like sodium borohydride. This transformation is a common strategy in the derivatization of acetophenone (B1666503) fragments. rhhz.net

Carboxylic Acid Reduction: The carboxylic acid group is more resistant to reduction than the ketone. It can be reduced to a primary alcohol using stronger reducing agents such as lithium aluminum hydride, although this would likely also reduce the ketone. Selective reduction might require protection of the ketone group.

Reductive Amination: The ketone can be converted into an amine via reductive amination, reacting with an amine and a reducing agent like sodium cyanoborohydride. rhhz.net

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

Specific, detailed kinetic and thermodynamic data for reactions involving 3-Carboxy-4-hydroxyphenylacetone are not extensively documented in publicly available literature. However, general principles and data from related systems allow for a qualitative analysis.

Reaction Kinetics: The rates of the transformations discussed above are influenced by several factors. For electrophilic aromatic substitution, the strong activating effect of the hydroxyl group would lead to a fast reaction rate compared to unsubstituted benzene. For nucleophilic addition to the carbonyl, the rate is influenced by the steric hindrance around the carbonyl group and the electronic effects of the ring substituents.

In the context of enzymatic reactions, kinetic analyses have been performed on related systems. For example, studies on Norcoclaurine Synthase (NCS) with dopamine and 4-hydroxyphenylacetaldehyde showed uncompetitive binding for the aldehyde and non-competitive binding for dopamine, suggesting an ordered kinetic mechanism where the aldehyde binds first. whiterose.ac.uk Similar kinetic principles would apply to reactions involving 3-Carboxy-4-hydroxyphenylacetone as a substrate.

Thermodynamic Analyses: From a thermodynamic perspective, the keto-enol tautomerism strongly favors the more stable keto form, as the C=O π-bond is thermodynamically more stable than a C=C π-bond. masterorganicchemistry.com The equilibrium constant (Keq = [enol]/[keto]) for simple ketones is typically very small. Reductions of the carbonyl group with hydride reagents are thermodynamically favorable processes, leading to stable alcohol products. The relative stability of products in electrophilic aromatic substitution will depend on the nature and position of the new substituent, with substitution ortho to the hydroxyl group being favored both kinetically and thermodynamically due to the strong directing effect of the -OH group.

Theoretical and Computational Chemistry Investigations

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. researchgate.net This technique is invaluable for exploring the conformational landscape and interactions with other molecules, such as solvents or biological macromolecules.

An MD simulation of 3-Carboxy-4-hydroxyphenylacetone, likely in an aqueous environment, would reveal:

Conformational Flexibility: How the molecule changes its shape over time. This includes the rotation of the side chain and the orientation of the carboxyl group relative to the phenyl ring. Understanding which conformations are most stable and frequently visited is crucial for predicting how the molecule might bind to a receptor.

Solvation and Hydrogen Bonding: MD simulations explicitly model the interactions between the solute and solvent molecules. For 3-Carboxy-4-hydroxyphenylacetone, this would characterize the hydrogen bond network formed between its hydroxyl and carboxyl groups and surrounding water molecules.

Intermolecular Interactions: If simulated with other molecules, such as proteins or nucleic acids, MD can elucidate the specific interactions (e.g., hydrogen bonds, electrostatic interactions, van der Waals forces) that govern binding affinity and specificity. acs.orgresearchgate.net

Prediction of Spectroscopic Properties using Computational Methods

Computational chemistry can predict various spectroscopic properties, which is essential for interpreting experimental data and confirming molecular structure.

Infrared (IR) and Raman Spectra: DFT calculations can compute the vibrational frequencies and intensities of a molecule. mdpi.com For 3-Carboxy-4-hydroxyphenylacetone, this would predict the characteristic stretching frequencies for the O-H (hydroxyl and carboxyl), C=O (ketone and carboxyl), and C-C bonds, aiding in the analysis of experimental IR and Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) for each atom in the molecule. jacsdirectory.com These predicted shifts, when compared with experimental NMR data, serve as a powerful tool for structure verification. The chemical environment of each proton and carbon atom in the phenyl ring and the side chains would result in a unique set of predicted chemical shifts.

UV-Visible Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and corresponding wavelengths (λ_max), predicting the UV-Visible absorption spectrum. This provides insight into the electronic transitions, typically π → π* transitions within the aromatic ring.

Table 2: Hypothetical Computationally Predicted Spectroscopic Data for 3-Carboxy-4-hydroxyphenylacetone (Note: This table is illustrative and based on characteristic values for the functional groups present.)

SpectroscopyFeaturePredicted Wavenumber/Chemical Shift
IRO-H Stretch (Carboxylic Acid)~3000-3300 cm⁻¹ (broad)
IRC=O Stretch (Ketone)~1715 cm⁻¹
IRC=O Stretch (Carboxylic Acid)~1700 cm⁻¹
¹H NMRAromatic Protonsδ 6.8-7.9 ppm
¹H NMRMethylene Protons (-CH₂-)δ ~3.8 ppm
¹H NMRMethyl Protons (-CH₃)δ ~2.2 ppm
¹³C NMRCarbonyl Carbon (Ketone)δ ~207 ppm
¹³C NMRCarbonyl Carbon (Carboxylic Acid)δ ~172 ppm

Reaction Pathway Modeling and Transition State Characterization

Computational methods are instrumental in elucidating chemical reaction mechanisms. They allow for the mapping of the potential energy surface of a reaction, identifying the low-energy paths from reactants to products.

For a molecule like 3-Carboxy-4-hydroxyphenylacetone, this could involve studying:

Enzymatic Reactions: In a biological context, the molecule might be a substrate for an enzyme. For example, norcoclaurine synthase (NCS) is an enzyme that catalyzes reactions involving the related compound 4-hydroxyphenylacetaldehyde. whiterose.ac.uk Computational modeling could be used to dock 3-Carboxy-4-hydroxyphenylacetone into an enzyme's active site and model the subsequent reaction.

Transition State (TS) Characterization: For any proposed reaction, computational methods can locate the transition state—the highest energy point along the reaction coordinate. whiterose.ac.uk By analyzing the geometry and vibrational frequencies of the TS, chemists can confirm the nature of the reaction mechanism. For example, in a decarboxylation reaction, the TS would show the C-C bond to the carboxyl group in the process of breaking.

Reaction Kinetics: Using Transition State Theory (TST) combined with calculated energies, it is possible to estimate the reaction rate constants and activation energies, providing a quantitative understanding of the reaction's feasibility and speed.

Role As a Chemical Precursor or Intermediate in Research Syntheses

Utilization in the Synthesis of Complex Organic Molecules

While specific, peer-reviewed examples of the direct use of 3-Carboxy-4-hydroxyphenylacetone in total synthesis are not widely documented, the reactivity of its core structure can be understood by examining its close analog, 4-hydroxyphenylacetone (B1242247). This related compound serves as a substrate in biocatalytic processes for creating complex alkaloids.

Enzymes such as Norcoclaurine Synthase (NCS), which catalyzes the Pictet-Spengler reaction, have been shown to accept 4-hydroxyphenylacetone as a substrate for the synthesis of tetrahydroisoquinoline (THIQ) alkaloids. whiterose.ac.ukucl.ac.ukresearchgate.net The Pictet-Spengler reaction is a fundamental carbon-carbon bond-forming reaction that constructs the core structure of many pharmacologically active compounds. whiterose.ac.ukresearchgate.net Although ketones like 4-hydroxyphenylacetone are generally considered poor substrates for NCS compared to their aldehyde counterparts, protein engineering has been employed to improve their acceptance and expand the synthetic possibilities. ucl.ac.ukresearchgate.net

The addition of a carboxyl group, as seen in 3-Carboxy-4-hydroxyphenylacetone, introduces a deactivating and sterically hindering element to the aromatic ring, which would influence its reactivity in electrophilic substitution reactions like the Pictet-Spengler condensation. However, this group also provides an additional handle for forming amide or ester linkages, potentially allowing it to be incorporated into peptide or polyester (B1180765) backbones.

Table 1: Documented and Potential Synthetic Applications of Phenylacetone (B166967) Analogs
PrecursorReaction / SynthesisProduct ClassResearch Finding
4-HydroxyphenylacetoneEnzymatic Condensation (Norcoclaurine Synthase)Tetrahydroisoquinolines (THIQs)Serves as a ketone substrate for NCS enzymes in the biocatalytic production of alkaloid scaffolds. whiterose.ac.ukucl.ac.ukresearchgate.net
4-HydroxyphenylacetoneBenzylation and further reactionN-(phenethyl)benzamide derivativesUsed as a starting material for preparing compounds with potential therapeutic applications for metabolic syndrome. google.com
3-Carboxy-4-hydroxyphenylacetoneHypothetical Amide/Ester FormationPeptides, Polyesters, or complex amidesThe carboxylic acid moiety provides a reactive site for conjugation or polymerization, though specific examples are not prevalent in current literature.

Application as a Building Block in Material Science Research

The bifunctional or trifunctional nature of 3-Carboxy-4-hydroxyphenylacetone makes it a valuable candidate for applications in material science. Chemical suppliers classify the compound as a building block for advanced materials, specifically as a potential monomer for Covalent Organic Frameworks (COFs). bldpharm.com

COFs are a class of porous crystalline polymers with highly ordered structures, constructed from organic monomers linked by strong covalent bonds. The properties of a COF are directly determined by the geometry and functionality of its building blocks. A monomer like 3-Carboxy-4-hydroxyphenylacetone offers several features for COF synthesis:

Directional Bonding: The defined positions of the hydroxyl and carboxyl groups can direct the formation of specific, predictable network topologies.

Functionality: The ketone and phenolic hydroxyl groups can impart specific chemical properties to the pores of the resulting framework, such as selective guest binding or catalytic activity.

Beyond COFs, this compound could theoretically be used in the synthesis of other polymers or supramolecular assemblies where hydrogen bonding and covalent linkages are used to build higher-order structures.

Table 2: Potential Applications in Material Science
Material ClassRole of 3-Carboxy-4-hydroxyphenylacetonePotential Properties
Covalent Organic Frameworks (COFs)Organic Monomer / Building BlockPorosity, Catalytic Activity, Guest Adsorption. bldpharm.com
Specialty PolymersMonomer for Polyesters or PolyamidesThermal Stability, Specific Functionality.
Supramolecular AssembliesBuilding BlockFormation of ordered structures through hydrogen bonding and other non-covalent interactions.

Use in the Preparation of Labeled Compounds for Mechanistic Studies

Isotopically labeled compounds are essential tools for elucidating reaction mechanisms, studying metabolic pathways, and conducting kinetic analyses. symeres.com Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated into a molecule to act as tracers without significantly altering its chemical reactivity, though deuterium can introduce a measurable kinetic isotope effect. symeres.com

While there are no specific reports on the isotopic labeling of 3-Carboxy-4-hydroxyphenylacetone, studies on analogous phenylacetone derivatives demonstrate the utility of this approach. For instance, a deuterium-labeled version of 4-methoxymethylene phenylacetone was synthesized to study its fragmentation pathways in mass spectrometry. auburn.edu The position of the deuterium label allowed researchers to confirm the specific atoms involved in the fragmentation mechanism, providing valuable insight into the molecule's behavior under ionization. auburn.edu

Given these precedents, 3-Carboxy-4-hydroxyphenylacetone could be synthesized with ¹³C in its carbonyl group or at specific positions on the aromatic ring to:

Trace its path in a complex reaction sequence.

Study its binding interactions using Nuclear Magnetic Resonance (NMR) spectroscopy.

Serve as an internal standard in quantitative mass spectrometry-based assays.

Table 3: Applications of Isotopic Labeling in Chemical Research
IsotopeApplicationPurposeExample Principle
Deuterium (²H)Kinetic Isotope Effect StudiesTo determine if a specific C-H bond is broken in the rate-determining step of a reaction. symeres.comComparing the reaction rates of the labeled and unlabeled compound.
Carbon-13 (¹³C)Mechanistic Elucidation (NMR & MS)To track the fate of specific carbon atoms through a transformation or metabolic pathway. symeres.comSynthesizing the compound with a ¹³C-labeled carbonyl and analyzing the product structure.
Nitrogen-15 (¹⁵N)Mechanistic & Structural StudiesTo study reactions involving nitrogen-containing functional groups or for NMR studies of protein-ligand interactions. symeres.comApplicable if the compound were to be derivatized into a nitrogen-containing molecule.

Future Research Directions and Unanswered Questions

Development of More Efficient and Sustainable Synthetic Routes

Currently, a direct and high-yielding synthesis of 3-Carboxy-4-hydroxyphenylacetone has not been extensively reported in the scientific literature. One potential, albeit indirect, route could involve a multi-step process beginning with a more readily available precursor. For instance, a patented method describes the synthesis of 3-bromo-4-hydroxyphenylacetone from p-hydroxyphenylacetone using hydrobromic acid and hydrogen peroxide. google.com This suggests a possible pathway where the bromo-substituted compound could undergo a subsequent carboxylation reaction, such as a Grignard reaction with carbon dioxide or a palladium-catalyzed carboxylation, to introduce the carboxylic acid group at the 3-position.

Direct Carboxylation: Investigating the direct carboxylation of 4-hydroxyphenylacetone (B1242247) using reagents like Kolbe-Schmitt or related carboxylation reactions under various conditions.

Biocatalytic Approaches: Exploring enzymatic pathways for the synthesis of 3-Carboxy-4-hydroxyphenylacetone. Biocatalysis offers the potential for high selectivity and environmentally benign reaction conditions. nih.gov

Flow Chemistry: Utilizing microreactor technology to optimize reaction parameters and improve the safety and efficiency of the synthesis.

A comparative table of potential synthetic precursors is provided below.

PrecursorPotential Synthetic TransformationKey Considerations
4-HydroxyphenylacetoneDirect carboxylationRegioselectivity, harsh reaction conditions
3-Bromo-4-hydroxyphenylacetoneGrignard reaction followed by carboxylationAnhydrous conditions required, potential side reactions
3-Amino-4-hydroxyphenylacetoneSandmeyer reactionUse of diazonium salts, potential for nitrogen evolution

Deeper Understanding of its Biological Function in Specific Pathways

The biological role of 3-Carboxy-4-hydroxyphenylacetone is currently unknown. However, its structural similarity to other biologically active molecules suggests it may have un-discovered physiological functions. For example, 4-hydroxyphenylacetone is a known metabolite of amphetamine in humans. wikipedia.org It is plausible that 3-Carboxy-4-hydroxyphenylacetone could be a yet-unidentified metabolite in similar or related pathways.

Future research should focus on:

Metabolomic Screening: Developing analytical methods to screen for the presence of 3-Carboxy-4-hydroxyphenylacetone in biological samples, particularly in studies of drug metabolism and xenobiotic detoxification.

Enzyme Substrate Studies: Investigating whether this compound can act as a substrate or inhibitor for enzymes involved in the metabolism of aromatic compounds, such as cytochrome P450s or various oxidoreductases.

Phenotypic Screening: Assessing the biological activity of 3-Carboxy-4-hydroxyphenylacetone in various cell-based assays to identify potential therapeutic effects or toxicological properties.

The table below outlines potential biological roles based on the functions of structurally related compounds.

Related CompoundKnown Biological RolePotential Implication for 3-Carboxy-4-hydroxyphenylacetone
4-HydroxyphenylacetoneMetabolite of amphetaminePotential role in drug metabolism pathways. wikipedia.org
Phenylacetic acidPlant hormone, precursor in penicillin productionPotential for phytohormonal or antimicrobial activity.
Salicylic acidPlant hormone, anti-inflammatory agentPotential for similar signaling or therapeutic properties.

Exploration of Novel Chemical Transformations

The trifunctional nature of 3-Carboxy-4-hydroxyphenylacetone—possessing a phenol (B47542), a carboxylic acid, and a ketone—makes it a versatile platform for a wide range of chemical transformations. Each functional group can be selectively targeted to generate a diverse library of derivatives with potentially novel properties.

Future research in this area could explore:

Selective Reductions: Investigating the selective reduction of the ketone to a secondary alcohol or the carboxylic acid to a primary alcohol.

Esterification and Amidation: Converting the carboxylic acid to a variety of esters and amides to modulate its solubility and biological activity.

Phenolic Ether and Ester Formation: Modifying the phenolic hydroxyl group to explore the impact on its electronic and antioxidant properties.

Condensation Reactions: Utilizing the ketone functionality in aldol (B89426) or similar condensation reactions to build more complex molecular architectures. ncert.nic.in

A summary of potential chemical transformations is presented in the table below.

Functional GroupReagent/ConditionPotential Product
Carboxylic AcidAlcohol, Acid CatalystEster
Carboxylic AcidAmine, Coupling AgentAmide
KetoneSodium BorohydrideSecondary Alcohol
PhenolAlkyl Halide, BasePhenolic Ether

Advanced Spectroscopic Studies for Dynamic Processes

A comprehensive spectroscopic characterization of 3-Carboxy-4-hydroxyphenylacetone is essential for its unambiguous identification and for understanding its chemical behavior. While basic spectroscopic data may be available from commercial suppliers, in-depth studies are lacking.

Future research should aim to:

Acquire High-Resolution Spectra: Obtain high-resolution 1H and 13C NMR spectra to confirm the chemical structure and assign all proton and carbon signals definitively.

Perform 2D NMR Experiments: Utilize advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) to establish through-bond and through-space correlations, providing a more detailed picture of the molecular structure.

Investigate Tautomerism: Employ variable-temperature NMR and other spectroscopic techniques to study the potential for keto-enol tautomerism, which could be influenced by the electronic effects of the carboxyl and hydroxyl groups.

Conduct Time-Resolved Spectroscopy: Utilize time-resolved spectroscopic methods to investigate the excited-state dynamics of the molecule, which could be relevant to its potential photochemical reactivity. Aromatic ketones are known to be photosensitizers, and the presence of the phenolic and carboxylic acid groups could lead to interesting photochemical behavior. researchgate.net

The table below summarizes the key spectroscopic techniques and the information they can provide.

Q & A

Q. What are the recommended synthetic pathways for 3-Carboxy-4-hydroxyphenylacetone, and how can side reactions be minimized?

  • Methodological Answer : A plausible route involves Friedel-Crafts acylation of a substituted phenol precursor, followed by oxidation to introduce the carboxylic acid group. Protecting groups (e.g., acetyl or tert-butyl) for the hydroxyl and carboxyl functionalities may prevent undesired side reactions during synthesis, as seen in analogous phenylacetic acid derivatives . For example, bromo- and chloro-substituted phenylacetic acids (e.g., 4-Bromo-3-chlorophenol derivatives) are synthesized under controlled conditions with >95% purity, emphasizing the importance of anhydrous environments and stoichiometric precision . Post-synthetic purification via column chromatography or recrystallization is critical to isolate the target compound.

Q. Which analytical techniques are most reliable for characterizing 3-Carboxy-4-hydroxyphenylacetone?

  • Methodological Answer : Combine spectroscopic and crystallographic methods:
  • NMR and FTIR : Confirm functional groups (hydroxyl, carboxyl) and substitution patterns.
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.
  • X-ray Crystallography : Use SHELX software for structure refinement, particularly for resolving bond angles and torsional strain in aromatic systems . Cross-reference spectral data with databases like NIST Chemistry WebBook to ensure consistency with known analogs (e.g., 4-Hydroxyphenylacetamide) .

Advanced Research Questions

Q. How can contradictions between experimental data (e.g., NMR vs. X-ray results) be systematically resolved?

  • Methodological Answer : Address discrepancies through iterative validation:
  • Redundant Analysis : Repeat experiments under identical conditions to rule out procedural errors.
  • Computational Modeling : Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted values.
  • Crystallographic Refinement : Use SHELXL to refine crystal structures, ensuring thermal displacement parameters align with observed electron density . Document uncertainties (e.g., R-factors) and compare with literature benchmarks for similar compounds . Contradictions may arise from polymorphism or solvent effects, requiring controlled recrystallization trials .

Q. What experimental design principles should guide kinetic studies of 3-Carboxy-4-hydroxyphenylacetone’s reactivity?

  • Methodological Answer :
  • Variable Isolation : Systematically vary temperature, pH, and solvent polarity to assess their impact on reaction rates.
  • In Situ Monitoring : Use HPLC or UV-Vis spectroscopy to track intermediate formation.
  • Reproducibility Protocols : Adapt methodologies from non-experimental guidelines, such as documenting procedural modifications (e.g., catalyst loading) to ensure independent replication . For example, kinetic data from bromophenylacetic acid reactions (e.g., 2-Bromo-4-chlorophenylacetonitrile) highlight the need for inert atmospheres to prevent oxidation .

Q. How can purification strategies be optimized for high-purity 3-Carboxy-4-hydroxyphenylacetone?

  • Methodological Answer :
  • Chromatography : Use gradient elution in reverse-phase HPLC to separate polar byproducts.
  • Recrystallization : Screen solvents (e.g., ethanol/water mixtures) for optimal crystal growth.
  • Purity Validation : Employ differential scanning calorimetry (DSC) to detect polymorphic impurities, as demonstrated in morpholinecarboxylic acid derivatives (e.g., 4-Benzylmorpholine-3-carboxylic acid) . Ensure purity thresholds (>97%) align with pharmacological or catalytic applications .

Key Considerations for Data Integrity

  • Contradiction Management : When conflicting data arise (e.g., spectral vs. crystallographic results), apply triangulation by integrating multiple datasets . For instance, inconsistencies in melting points between batches may reflect solvent retention, necessitating thermogravimetric analysis (TGA).
  • Ethical and Methodological Rigor : Follow guidelines for transparent reporting, including raw data appendices and explicit acknowledgment of limitations (e.g., instrumental error margins) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.